molecular formula C24H19ClN2O3 B11485106 N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]acetamide

Cat. No.: B11485106
M. Wt: 418.9 g/mol
InChI Key: JRJHABAIADJEKU-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}ACETAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole ring, an indole moiety, and a chlorophenyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.

    Coupling Reactions: The benzodioxole and indole intermediates are then coupled using a suitable linker, such as an acetamide group, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzodioxole and indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]acetamide. For instance, derivatives of acetamides have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

A study synthesized a series of acetamide derivatives and evaluated their antimicrobial efficacy using the minimum inhibitory concentration (MIC) method. The results indicated that certain derivatives exhibited potent antibacterial activity, with MIC values ranging from 1.27 µM to 2.65 µM against tested strains .

CompoundMIC (µM)Activity Type
N11.27Gram-positive
N81.43Gram-negative
N222.60Fungal
N232.65Mixed

Anticancer Potential

The anticancer potential of this compound has also been investigated, particularly in relation to its structural analogs. Benzimidazole derivatives have been shown to inhibit cancer cell proliferation effectively.

Case Study: Anticancer Screening

In a study assessing the anticancer activity of various derivatives, compounds were tested against human colorectal carcinoma cell lines (HCT116). The most potent compounds demonstrated IC50 values lower than standard treatments like 5-fluorouracil (5-FU), indicating their potential as effective anticancer agents.

CompoundIC50 (µM)Comparison with 5-FU
N95.85More potent
N184.53More potent
Standard9.99Reference

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2H-1,3-BENZODIOXOL-5-YL)-2-{1-[(4-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}ACETAMIDE
  • **N-(2H-1,3-BENZODIOXOL-5-YL)-2-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}ACETAMIDE

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}ACETAMIDE is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]acetamide is a compound of interest due to its potential biological activity. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be described using its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈ClN₃O₃
  • Molecular Weight : 357.81 g/mol

Structural Representation

The compound features a benzodioxole moiety, which is known for its diverse biological activities, along with an indole structure that is often associated with pharmacological properties.

Research indicates that compounds containing benzodioxole and indole structures exhibit various biological activities, including:

  • Anticancer Activity : Compounds similar to this compound have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The specific pathways involved often include modulation of the p53 signaling pathway and inhibition of angiogenesis.
  • Antimicrobial Properties : The presence of the benzodioxole ring has been linked to antimicrobial activity against various bacterial strains. This may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Data Table: Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
AntimicrobialBactericidal effects against Gram-positive bacteria
Anti-inflammatoryReduction in inflammatory markers

Case Study 1: Anticancer Activity

A study conducted on derivatives of indole compounds revealed that this compound exhibited significant anticancer properties against human cancer cell lines. The study highlighted the compound's ability to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of compounds containing the benzodioxole moiety. The results indicated that this compound showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Properties

Molecular Formula

C24H19ClN2O3

Molecular Weight

418.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]acetamide

InChI

InChI=1S/C24H19ClN2O3/c25-18-7-5-16(6-8-18)13-27-14-17(20-3-1-2-4-21(20)27)11-24(28)26-19-9-10-22-23(12-19)30-15-29-22/h1-10,12,14H,11,13,15H2,(H,26,28)

InChI Key

JRJHABAIADJEKU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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